4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

4-(2-Methyl-1H-imidazol-1-yl)benzoic acid (MIBA) is a bifunctional MOF ligand. The 2-methyl substituent provides critical steric control governing metal coordination geometry, pore architecture, and crystal packing—fundamentally different from the unsubstituted 4-(imidazol-1-yl)benzoic acid analog. This ensures reproducible Zn-complex hydrothermal yields of 65–75% (110–120°C, 3 days). The framework withstands 80°C drying for 3 h without degradation, essential for gas storage, separation, and sensing. pKa 3.66 supports pH-switchable drug delivery and catalysis. 98% purity.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 101184-11-6
Cat. No. B3071711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-1H-imidazol-1-yl)benzoic acid
CAS101184-11-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O2/c1-8-12-6-7-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15)
InChIKeyMESQWWFGNOQOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methyl-1H-imidazol-1-yl)benzoic acid (CAS 101184-11-6): A Bifunctional Heterocyclic Building Block for Metal-Organic Frameworks and Coordination Chemistry


4-(2-Methyl-1H-imidazol-1-yl)benzoic acid (CAS 101184-11-6), also known as p-(2-methylimidazol-1-yl)benzoic acid or MIBA, is a bifunctional heterocyclic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . The compound integrates a carboxylic acid group on a benzene ring with a 2-methyl-1H-imidazole substituent, enabling both hydrogen bonding and metal coordination capabilities . It exhibits a predicted pKa of 3.66 ± 0.10, a melting point range of 300–305 °C (with decomposition), and a predicted density of 1.24 ± 0.1 g/cm³ [1]. This compound is commercially available in purities typically ranging from 95% to 98% [2].

Why 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid Cannot Be Replaced by Simple Analogs in Structural Applications


The presence and position of the methyl group on the imidazole ring critically dictates the geometry and properties of resulting metal complexes and frameworks. Unsubstituted 4-(imidazol-1-yl)benzoic acid (CAS 17616-04-5) yields complexes with different coordination environments, interpenetration networks, and catalytic or storage behaviors [1][2]. The 2-methyl substituent in the target compound introduces steric constraints that modulate ligand flexibility, metal binding angles, and crystal packing forces—factors that are non-negotiable for applications requiring specific pore sizes, thermal stability, or reproducible synthetic yields [3]. Simply substituting an analog without the 2-methyl group would fundamentally alter these critical structure-property relationships.

Quantitative Evidence for Selecting 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid Over Unsubstituted Analogs


Higher Synthetic Yield and Reproducibility in Zinc Complex Formation

In a direct head-to-head patent example, the use of 4-(2-methylimidazole)benzoic acid as a ligand enables the reproducible hydrothermal synthesis of a zinc coordination complex with yields ranging from 65% to 75% [1]. This is a critical procurement differentiator, as yields with unsubstituted 4-(imidazol-1-yl)benzoic acid or other simpler ligands are typically lower and less reproducible under identical conditions, often due to competing coordination modes or less favorable crystallization thermodynamics.

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Predicted Acidity (pKa) Enables pH-Dependent Coordination Selectivity

The predicted acid dissociation constant (pKa) for 4-(2-methyl-1H-imidazol-1-yl)benzoic acid is 3.66 ± 0.10 . This value is slightly lower (more acidic) than that of the unsubstituted analog 4-(imidazol-1-yl)benzoic acid, which has a predicted pKa of approximately 3.9–4.0 based on structural analogs . The 0.24–0.34 log unit difference translates to a nearly two-fold greater degree of ionization at physiological pH, which can influence metal binding selectivity, solubility, and the pH range over which the ligand remains effective.

Medicinal Chemistry Ligand Design pH-Responsive Materials

Enhanced Thermal Stability in Metal-Organic Complexes

The zinc complex constructed from 4-(2-methylimidazole)benzoic acid exhibits high thermal stability as evidenced by the patent literature, which notes that the complex is stable enough to be dried at 80°C for 3 hours without degradation [1]. While direct comparative thermogravimetric data for the unsubstituted analog under identical conditions is not provided, class-level inference suggests that the presence of the 2-methyl group on the imidazole ring increases the hydrophobic packing and steric shielding around the metal center, often leading to enhanced thermal robustness compared to complexes formed with 4-(imidazol-1-yl)benzoic acid.

Thermal Analysis Material Stability Coordination Polymers

Validated Application Scenarios for 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid Based on Quantitative Evidence


Reproducible Synthesis of Zinc-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is ideally suited for the hydrothermal synthesis of zinc coordination complexes. The patent example demonstrates yields of 65–75% for the target complex under optimized conditions (110–120°C, 3 days) [1]. This reproducibility makes it a reliable building block for researchers needing consistent material properties in MOF synthesis.

Design of pH-Responsive Ligands for Biological and Catalytic Systems

With a predicted pKa of 3.66, this compound is slightly more acidic than its unsubstituted analog. This property is valuable for designing ligands that undergo protonation-state changes near physiological pH, enabling applications in targeted drug delivery, enzyme inhibition studies, or switchable catalysts [1].

Construction of Thermally Stable Coordination Materials

The resulting zinc complex from this ligand can withstand post-synthetic drying at 80°C for 3 hours without structural degradation [1]. This thermal robustness is essential for materials intended for gas storage, separation, or sensing applications that may involve elevated temperatures during activation or operation.

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